molecular formula C13H15FN2S B2600074 5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol CAS No. 1505736-18-4

5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol

Cat. No.: B2600074
CAS No.: 1505736-18-4
M. Wt: 250.34
InChI Key: ATBGMFSQSUAWNR-UHFFFAOYSA-N
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Description

5-Ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol is a substituted imidazole derivative characterized by:

  • 1-(4-Fluorophenyl)ethyl substituent at position 1: Introduces steric bulk and electronic modulation via the fluorine atom.
  • Thiol (-SH) group at position 2: A reactive moiety that may participate in hydrogen bonding or redox interactions.

This compound’s structural features are critical for its physicochemical and biological properties, which can be contextualized by comparing it to analogous imidazole derivatives.

Properties

IUPAC Name

4-ethyl-3-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2S/c1-3-12-8-15-13(17)16(12)9(2)10-4-6-11(14)7-5-10/h4-9H,3H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBGMFSQSUAWNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CNC(=S)N1C(C)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with ethylamine to form an intermediate, which is then cyclized with thiourea to yield the desired imidazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to modify the imidazole ring or the substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the imidazole ring or the phenyl group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazole ring or the phenyl group .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula for 5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol is C13H16F1N2SC_{13}H_{16}F_{1}N_{2}S with a molecular weight of approximately 250.35 g/mol. The compound features an imidazole ring, which is known for its biological activity, and a fluorophenyl group that can enhance its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing imidazole derivatives exhibit significant antimicrobial properties. A study demonstrated that related imidazole-thiol compounds showed promising antibacterial and antifungal activities against several strains of bacteria and fungi. Specifically, the compound's ability to disrupt microbial cell walls and inhibit metabolic pathways makes it a candidate for further exploration in antimicrobial therapy .

Anticancer Properties

The imidazole moiety has been associated with anticancer activity. Studies involving related compounds have shown that they can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, derivatives of imidazole have been tested against cisplatin-resistant cancer cells, highlighting their potential as chemotherapeutic agents . The specific effects of this compound on cancer cell lines remain to be extensively studied but are anticipated based on structural similarities.

Biological Mechanisms

The biological mechanisms by which this compound exerts its effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in microbial metabolism or cancer cell survival.
  • Cellular Signaling Modulation : It could influence signaling pathways that regulate cell growth and apoptosis.

Further research is required to elucidate these mechanisms clearly.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including one-pot reactions involving thiol derivatives and imidazole precursors. The versatility in synthesis allows for the creation of numerous derivatives that may enhance its biological activity or selectivity .

Case Study 1: Antibacterial Screening

In a comparative study, several imidazole-thiol derivatives were screened for antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting potential therapeutic applications in treating resistant bacterial infections .

Case Study 2: Antifungal Activity

Another study focused on the antifungal activity of related compounds against Candida species. The results showed significant inhibition at varying concentrations, indicating the potential use of these compounds in treating fungal infections .

Mechanism of Action

The mechanism of action of 5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thiol group can form covalent bonds with cysteine residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 1

a. 1-Benzyl-5-(4-fluorophenyl)-1H-imidazole-2-thiol (CAS 852399-72-5)
  • 4-fluorophenylethyl.
  • Impact: The 4-fluorophenylethyl group in the target compound introduces a fluorine atom, which can alter electronic effects (e.g., dipole interactions) and metabolic stability compared to the non-fluorinated benzyl analog.
b. 1-(4-Methylphenyl) and 1-[4-(Difluoromethoxy)phenyl] Derivatives
  • Examples :
    • 5-(4-Bromophenyl)-1-(4-methylphenyl)-1H-imidazole-2-thiol (CAS 89542-66-5).
    • 5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-1H-imidazole-2-thiol (CAS 1105189-96-5).
  • Key differences :
    • Bromophenyl at position 5 (vs. ethyl in the target compound).
    • Methyl or difluoromethoxyphenyl at position 1 (vs. fluorophenylethyl).
  • Impact : Bromine increases molecular weight and polarizability, while difluoromethoxy enhances electron-withdrawing effects. The target’s ethyl group reduces steric hindrance compared to bulkier substituents.

Substituent Variations at Position 5

a. 1-Ethyl-5-(4-Phenylphenyl)-1H-imidazole-2-thiol (CAS 852400-19-2)
  • Key difference : Biphenyl at position 5 (vs. ethyl in the target).
b. 1-(3,5-Dimethylphenyl)-2-(4-Fluorophenyl)-4,5-Dimethyl-1H-imidazole
  • Key difference : Methyl groups at positions 4 and 5 (vs. ethyl at position 5 in the target).

Functional Group Modifications at Position 2

a. 2-((5-(4-Fluorophenyl)-1-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 9)
  • Key difference : Thioacetamide-thiazole vs. free thiol.
  • Impact : The acetamide-thiazole extension in Compound 9 may improve binding affinity to enzymes (e.g., COX1/2) through additional hydrogen-bonding interactions, whereas the target’s thiol group offers redox activity.
b. 2-(Ethylthio)-5-phenyl Derivatives
  • Example : 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-phenyl-1H-imidazole (CAS 1226449-16-6).
  • Key difference : Ethylthio (-S-Et) vs. thiol (-SH).
  • Impact : The ethylthio group reduces acidity (pKa ~10 vs. ~8 for thiols), altering reactivity in biological systems.

Core Structure Modifications

a. Imidazolone Derivatives
  • Example : 5-Ethyl-1-(4-methylphenyl)-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one (CAS 477848-65-0).
  • Key difference : Dihydroimidazol-2-one core (saturated) vs. aromatic imidazole.

Structural and Property Comparison Table

Compound Name Position 1 Substituent Position 5 Substituent Position 2 Group Molecular Weight Key Features
Target Compound 1-(4-Fluorophenyl)ethyl Ethyl Thiol (-SH) ~306.4 g/mol Balanced lipophilicity, redox-active
1-Benzyl-5-(4-fluorophenyl)-imidazole Benzyl 4-Fluorophenyl Thiol (-SH) ~314.4 g/mol Higher aromaticity
5-(4-Bromophenyl)-1-(4-methylphenyl) 4-Methylphenyl 4-Bromophenyl Thiol (-SH) ~377.3 g/mol Increased halogen polarizability
Compound 9 (COX inhibitor) 4-Methoxyphenyl 4-Fluorophenyl Thioacetamide-thiazole ~454.5 g/mol Enhanced enzyme binding
1-Ethyl-5-(4-phenylphenyl)-imidazole Ethyl 4-Phenylphenyl Thiol (-SH) ~280.4 g/mol High hydrophobicity

Biological Activity

5-ethyl-1-[1-(4-fluorophenyl)ethyl]-1H-imidazole-2-thiol, a heterocyclic compound with potential therapeutic applications, has garnered attention in various fields of biological research. This article focuses on its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant studies and data.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₃H₁₅FN₂S
  • Molecular Weight : 250.34 g/mol
  • CAS Number : 1505736-18-4

The structure features an imidazole ring substituted with an ethyl group, a 4-fluorophenyl group, and a thiol group, which contribute to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The thiol group can form covalent bonds with cysteine residues in proteins, potentially inhibiting enzyme activity.
  • Metal Ion Coordination : The imidazole ring can coordinate with metal ions, influencing enzyme function and stability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various imidazole derivatives against common bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound demonstrated effective inhibition comparable to standard antibiotics like Norfloxacin.

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
This compoundS. aureus158
E. coli1410

These results suggest its potential as a lead compound for developing new antimicrobial agents .

Anticancer Activity

The compound's anticancer properties have also been investigated. A study on imidazole derivatives showed that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines. The mechanism involves inducing apoptosis through the modulation of signaling pathways.

Cell LineIC₅₀ (µg/mL)Reference Compound (Doxorubicin) IC₅₀ (µg/mL)
A431 (epidermoid carcinoma)1210
U251 (glioblastoma)159

The presence of the fluorine atom and the thiol group in its structure may enhance its interaction with cellular targets, increasing its efficacy .

Study on Antimicrobial Efficacy

In a comparative study of several imidazole derivatives, including our compound of interest, researchers found that the introduction of electron-withdrawing groups like fluorine significantly increased antimicrobial potency. The study utilized disk diffusion methods and determined MIC values against various pathogens, confirming the compound's effectiveness .

Investigation into Anticancer Properties

Another notable case involved testing the compound against human melanoma cells. The results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving oxidative stress induction and mitochondrial dysfunction being proposed as contributing factors to its anticancer activity .

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